tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate: is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a piperidine ring and a bicyclo[1.1.1]pentane moiety makes it a versatile molecule for synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a involving a suitable diene and dienophile.
Introduction of the hydroxy group: The hydroxy group can be introduced via selective oxidation of a precursor compound.
Formation of the piperidine ring: This step often involves cyclization reactions using appropriate amine precursors.
Attachment of the tert-butyl group: The final step involves the protection of the carboxylate group with a tert-butyl moiety, typically using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields a ketone, while nucleophilic substitution on the piperidine ring can introduce a wide range of functional groups.
Scientific Research Applications
tert-Butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bicyclic structure can provide rigidity and specificity in binding interactions, while the piperidine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl n- (3-hydroxybicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
tert-Butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate is unique due to the combination of its bicyclic structure and piperidine ring. This combination provides a balance of rigidity and flexibility, making it a valuable scaffold for the development of new compounds with diverse applications.
Properties
CAS No. |
2758005-47-7 |
---|---|
Molecular Formula |
C15H25NO3 |
Molecular Weight |
267.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.